molecular formula C8H10O3 B3021992 trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid CAS No. 286443-22-9

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Cat. No. B3021992
CAS RN: 286443-22-9
M. Wt: 154.16
InChI Key: WELZENHDPWSVPL-UHFFFAOYSA-N
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Description

“trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C8H10O3 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (154.16) and molecular formula (C8H10O3) . Other properties like melting point, boiling point, density, and more could not be found in the sources I accessed .

Scientific Research Applications

Photolytic Studies of Cyclic Unsaturated Ketones

  • The photochemical rearrangement of certain cyclic unsaturated ketones, similar in structure to trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid, was studied, providing insights into the behavior of such compounds under light exposure (Johns & Kriegler, 1970).

Synthesis and Properties of Cyclobutane Carboxylic Acids

  • Research on the synthesis and physical-chemical properties of cyclobutane carboxylic acids, which are structurally related to the target compound, was conducted. This included studies on cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids (Chernykh et al., 2016).

Photochemistry of Fluoro- and Chloro-Substituted Acids

  • The photochemistry of various fluorinated and chlorinated trans-stilbene carboxylic acids, similar in structure, was investigated, highlighting the photochemical reactivity of such compounds (Brune et al., 1994).

Inhibition of Enzymatic Activity

  • Studies on trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, structurally similar to the target compound, have shown inhibitory activity against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (Prugh et al., 1990).

Synthesis of Cyclobutyl-Containing Analogues

  • Research on the synthesis of cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids provided insights into the synthesis of conformationally restricted analogues of threonine (Feskov et al., 2017).

Bromination of Cyclobutene Derivatives

  • A study on the addition of bromine to various cyclobutene derivatives, including 3, 3-dimethyl-1-cyclobutene-carboxylic acid, highlighted the stereochemical aspects of such reactions (Kikkawa et al., 1972).

Safety and Hazards

Specific safety and hazard information for “trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” was not available in the sources I found. For detailed safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZENHDPWSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185752, DTXSID301193603
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286443-22-9, 286442-92-0
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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